
Lancifodilactone F
Descripción general
Descripción
Lancifodilactone F is a compound that can be isolated from the leaves and stems of Schisandra lancifolia . It has been found to have anti-HIV activity with an EC50 of 20.69 μg/mL . It also has cytotoxicity against C8166 cells . The compound is a powder in physical form and has a molecular formula of C25H40O6 .
Molecular Structure Analysis
The molecular structure of Lancifodilactone F is characterized by a highly oxygenated cycloartane skeleton with a biosynthetically modified eight-membered ring D . The molecular weight of Lancifodilactone F is 436.58 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lancifodilactone F are complex and involve multiple steps . These include an asymmetric Diels–Alder reaction for the formation of the BC ring, an intramolecular ring-closing metathesis reaction for the formation of the trisubstituted cyclooctene, and a Dieckmann-type condensation reaction for the installation of the A ring .Physical And Chemical Properties Analysis
Lancifodilactone F has a density of 1.2±0.1 g/cm3, a boiling point of 639.8±25.0 °C at 760 mmHg, and a flash point of 213.5±16.7 °C . It has 6 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
1. Anti-HIV Activity Lancifodilactone F, derived from Schisandra lancifolia, has been identified as having notable anti-HIV properties. This compound exhibits minimal cytotoxicity against C8166 cells, showcasing an effective balance between therapeutic efficacy and safety. Its unique structural features, derived from cycloartane, contribute to its bioactivity, emphasizing its potential in HIV treatment research (Xiao et al., 2005).
2. Structural Analysis and Synthesis The complexity of Lancifodilactone F’s structure has spurred significant interest in its synthesis and structural analysis. Detailed NMR and MS spectroscopic analysis, along with single-crystal X-ray experiments, have been instrumental in establishing its intricate molecular architecture. This research lays the groundwork for synthetic approaches, potentially facilitating the development of analogs with enhanced biological activities (Xiao et al., 2005).
3. Unique Skeleton and Biosynthesis The discovery of Lancifodilactone F has expanded our understanding of nortriterpenoids, a class of compounds known for their diverse biological activities. Its unprecedented rearranged pentanortriterpenoid backbone highlights the complexity and diversity of natural product biosynthesis. This insight could pave the way for the discovery and synthesis of novel compounds with therapeutic potential (Xiao et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6/c1-15(21(28)29)17-8-11-23(3)18-5-6-19(24(4,30)14-26)25(12-9-20(27)31-25)13-16(18)7-10-22(17,23)2/h15-19,26,30H,5-14H2,1-4H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRDTMTUJTYIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2CCC(C4(C3)CCC(=O)O4)C(C)(CO)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




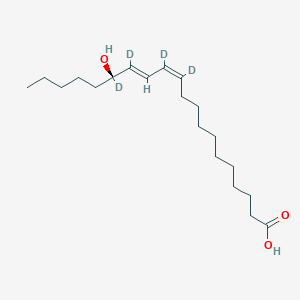

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)
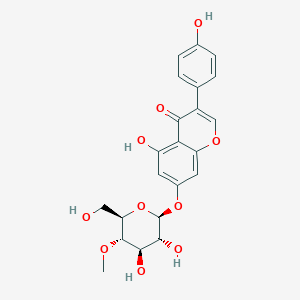
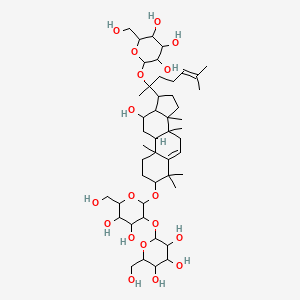
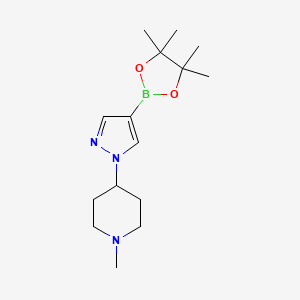
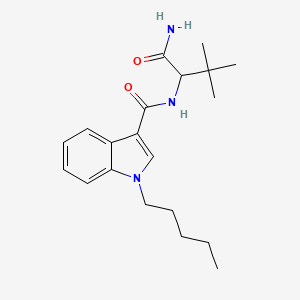

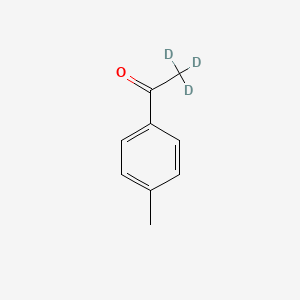
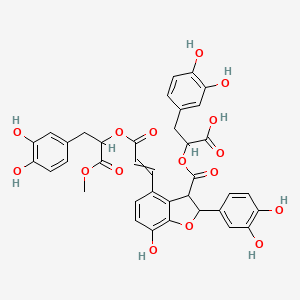
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)